molecular formula C18H20N4OS2 B5503349 3-{4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}-1,2-benzisothiazole

3-{4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}-1,2-benzisothiazole

Cat. No. B5503349
M. Wt: 372.5 g/mol
InChI Key: KKRVYWDKLSYPRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to "3-{4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}-1,2-benzisothiazole" often involves multi-step chemical reactions, starting from basic heterocyclic scaffolds like thiazoles and piperazines. For instance, one approach involves the condensation of 2-aryl/benzyl-4-methylthiazole-5-carbaldehyde with aromatic amines and thioglycolic acid in a solvent like toluene to yield thiazolidin-4-one derivatives, which are then further modified to achieve the desired compound (Shelke et al., 2012).

Scientific Research Applications

Synthetic Approaches and Chemical Properties

  • Synthesis of Benzimidazoles, Quinoxalines, and Benzo[diazepines]: Various methods have been developed for synthesizing benzimidazoles, quinoxalines, and benzo[diazepines] derivatives, leveraging the condensation of o-phenylenediamines with electrophilic reagents. These compounds, including azolylthiazoles, exhibit a range of biological applications, underscoring the synthetic utility of benzothiazoles and related heterocycles (M. Ibrahim, 2011).

Biological and Therapeutic Applications

  • Antimicrobial and Anti-inflammatory Activities

    Benzothiazole derivatives have been recognized for their broad spectrum of antimicrobial and anti-inflammatory activities. The structural simplicity and ease of synthesis provide opportunities for the development of chemical libraries that could lead to new chemical entities for therapeutic applications (A. Kamal et al., 2015).

  • Anticancer Potential

    The 2-arylbenzothiazole moiety, in particular, is under development for cancer treatment, highlighting the importance of the benzothiazole nucleus in drug discovery for oncology (A. Kamal et al., 2015).

  • Antifungal and Immunomodulating Activities

    The in vitro and in vivo antifungal activity of 1,4-benzothiazine azole derivatives has been reviewed, showing correlations between chemical characteristics and antifungal activity. These compounds also exhibit immunomodulating activity, enhancing in vivo efficacy through direct antifungal effects and stimulation of the immune response (R. F. Schiaffella & A. Vecchiarelli, 2001).

Structural Activity Relationship

  • Advancements in Benzothiazole Derivatives: Recent progress emphasizes the importance of structural modifications in benzothiazole scaffolds and their derivatives, demonstrating a variety of pharmacological activities and potential as chemotherapeutics. The review discusses the development of new antitumor agents, highlighting the promising biological profile and synthetic accessibility of benzothiazole-based compounds (K. Ahmed et al., 2012).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Thiazole derivatives have been found to possess antimicrobial, antiretroviral, antifungal, anticancer, anti-inflammatory, and other activities .

Future Directions

Thiazole derivatives are a topic of ongoing research due to their diverse biological activities . Future research may focus on synthesizing new thiazole derivatives and studying their properties and biological activities.

properties

IUPAC Name

1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS2/c1-13-15(24-12-19-13)6-7-17(23)21-8-10-22(11-9-21)18-14-4-2-3-5-16(14)25-20-18/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRVYWDKLSYPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[3-(4-Methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}-1,2-benzisothiazole

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